molecular formula C21H28N4OS B215872 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B215872
M. Wt: 384.5 g/mol
InChI Key: ADUYBPDZASSDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as BMT-1, is a chemical compound that has been synthesized for its potential use in scientific research. BMT-1 has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various physiological processes, including calcium signaling, protein folding, and neurotransmitter release. 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to modulate these processes, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, reducing pain perception in animal models. 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have antidepressant-like effects, reducing depressive-like behavior in animal models.

Advantages and Limitations for Lab Experiments

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments. It has been synthesized with high purity and can be easily obtained. 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been found to have a high affinity for the sigma-1 receptor, making it a promising candidate for further investigation. However, 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide also has limitations. Its mechanism of action is not well understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the investigation of 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. Further research is needed to elucidate its mechanism of action and its effects on various physiological processes. 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide could also be investigated for its potential use in cancer research, as it has been found to have activity against various cancer cell lines. Additionally, 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide could be investigated for its potential use in the treatment of various neurological disorders, such as chronic pain, anxiety, and depression.
In conclusion, 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a promising compound for scientific research. Its high affinity for the sigma-1 receptor and various biochemical and physiological effects make it a potential candidate for further investigation. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-benzylpiperazine and acetic anhydride. The resulting product is then purified using column chromatography. The synthesis method has been optimized to produce high yields of 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide with high purity.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential use in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been found to have activity against various cancer cell lines, making it a potential candidate for cancer research.

properties

Product Name

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C21H28N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H28N4OS/c1-16-7-8-18-19(13-16)27-21(22-18)23-20(26)15-25-11-9-24(10-12-25)14-17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3,(H,22,23,26)

InChI Key

ADUYBPDZASSDQY-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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